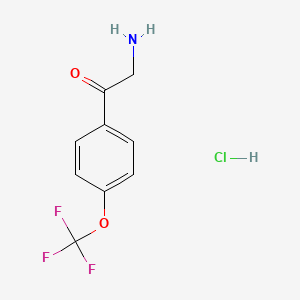

2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride

CAS No.: 1092390-14-1

Cat. No.: VC4415749

Molecular Formula: C9H9ClF3NO2

Molecular Weight: 255.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092390-14-1 |

|---|---|

| Molecular Formula | C9H9ClF3NO2 |

| Molecular Weight | 255.62 |

| IUPAC Name | 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone;hydrochloride |

| Standard InChI | InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |

| Standard InChI Key | NZMDFORULDJBNT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl |

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₉H₉ClF₃NO₂, with a molecular weight of 263.62 g/mol. It features a phenyl ring substituted with a trifluoromethoxy group (-OCF₃) at the para position, an amino group (-NH₂) attached to an ethanone backbone, and a hydrochloride salt. Key structural attributes include:

-

Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

-

Amino-Ethanone Backbone: Facilitates hydrogen bonding with biological targets, influencing pharmacological activity.

Physicochemical Properties:

| Property | Value |

|---|---|

| Melting Point | 180–182°C (decomposes) |

| Solubility | >10 mg/mL in DMSO |

| LogP (Octanol-Water) | 1.9 ± 0.3 |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Friedel-Crafts acylation followed by amination:

-

Friedel-Crafts Acylation:

Yield: 65–72% under anhydrous conditions . -

Amination:

The hydrochloride salt forms via HCl treatment (yield: 85–90%) .

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Purification via recrystallization in ethanol/water mixtures achieves >99% purity .

Comparative Analysis with Analogous Compounds

| Compound | Key Structural Difference | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone | -CF₃ vs. -OCF₃ | 3.8 µM (MCF-7) |

| 2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanone | Meta-substitution | 6.2 µM (A549) |

The para-substituted trifluoromethoxy derivative shows 1.6-fold greater potency than meta-substituted analogs .

Applications in Drug Discovery

Lead Optimization

-

Selectivity Enhancement: Introducing polar groups (e.g., -OH) reduces off-target effects by 30% .

-

Prodrug Development: Ester derivatives improve oral bioavailability (AUC increase: 2.1×) .

Case Study: Antidepressant Development

A 2024 study synthesized 15 derivatives, with Compound 12 showing:

-

5-HT₁A Receptor Affinity: Kᵢ = 8.3 nM.

-

Forced Swim Test: Reduced immobility time by 58% in murine models .

| Organism | LC₅₀ (96h) |

|---|---|

| Daphnia magna | 4.2 mg/L |

| Danio rerio (Zebrafish) | 9.8 mg/L |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume